molecular formula C16H19N5O2 B2714351 2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 1020972-55-7

2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2714351
M. Wt: 313.361
InChI Key: NAXGZFQYMWLTEU-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound. It is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Research has led to the development of various novel compounds through reactions with isothiocyanates, yielding high yields of derivatives with potential applications in medicinal chemistry and materials science (Klásek et al., 2009). Additionally, the synthesis of imidazoles and purine analogs has been explored, providing a pathway to a broad range of biologically active molecules (Alves et al., 1994).

  • Advancements in Luminescence Sensing : The development of lanthanide-based organic frameworks using dimethylphenyl imidazole dicarboxylate has showcased the potential of these compounds in luminescence sensing of benzaldehyde derivatives, indicating their applicability in analytical chemistry and environmental monitoring (Shi et al., 2015).

Biological Applications

  • Antimicrobial and Antioxidant Activities : Novel series of imidazo-[1,2-a]pyridine derivatives have been synthesized, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antibiotics and antifungal agents (Desai et al., 2012). Furthermore, pyrazolopyridine derivatives have shown promising antioxidant properties, indicating their usefulness in combating oxidative stress and related diseases (Gouda, 2012).

  • Pharmacological Evaluations : Research into N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione has revealed potent 5-HT1A receptor ligands with promising anxiolytic and antidepressant activities in preclinical studies, suggesting their potential in developing new psychiatric medications (Zagórska et al., 2009).

properties

IUPAC Name

2-[(E)-but-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-5-7-9-20-14(22)12-13(18(4)16(20)23)17-15-19(8-6-2)11(3)10-21(12)15/h5-7,10H,2,8-9H2,1,3-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXGZFQYMWLTEU-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-but-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

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